molecular formula C13H14N2O4 B15212266 N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide CAS No. 918887-17-9

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide

Cat. No.: B15212266
CAS No.: 918887-17-9
M. Wt: 262.26 g/mol
InChI Key: TXTXYQOPPLYUMQ-UHFFFAOYSA-N
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Description

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide is a chemical compound with the molecular formula C13H14N2O4. This compound is known for its diverse applications in various fields, including medicinal chemistry and biological research. It features a pyrrolidine-2,5-dione moiety, which is a key structural component contributing to its reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide typically involves the coupling of 4-hydroxyphenylacetamide with 2,5-dioxopyrrolidin-1-yl methanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for anticonvulsant drugs due to its ability to modulate calcium channels.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which contributes to its anticonvulsant activity. Additionally, it may modulate other pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide stands out due to its specific substitution pattern, which enhances its reactivity and biological activity.

Biological Activity

N-(4-((2,5-Dioxopyrrolidin-1-yl)methoxy)phenyl)acetamide, a compound with the molecular formula C13H14N2O, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 230.26 g/mol
  • Synonyms : 918887-17-9

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds containing the 2,5-dioxopyrrolidine moiety exhibit significant pharmacological properties, including anticonvulsant and antinociceptive effects. These effects may be mediated through multiple mechanisms, such as inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

Anticonvulsant Activity

In a study assessing the anticonvulsant properties of hybrid compounds derived from 2,5-dioxopyrrolidin-1-yl derivatives, it was found that these compounds demonstrated broad-spectrum protective activity in various seizure models. For instance:

CompoundED50 (mg/kg)Model
Compound 2223.7Maximal Electroshock (MES)
Compound 2222.46 Hz Seizures
Compound 2259.4Pentylenetetrazole-induced Seizures

These findings suggest that this compound could have potential applications in epilepsy treatment .

Antinociceptive Activity

The same compound also exhibited significant antinociceptive properties in formalin-induced pain models. The mechanism behind this activity is believed to involve modulation of pain pathways through central nervous system interactions.

Case Studies and Research Findings

  • Study on Anticonvulsant Activity :
    • A focused set of hybrid pyrrolidine derivatives demonstrated potent anticonvulsant activity across multiple seizure models. The lead compound showed favorable pharmacokinetic properties and potential for further development in treating epilepsy and neuropathic pain .
  • In Vitro Studies :
    • In vitro assays indicated that the compound could inhibit specific targets associated with cancer cell proliferation. This aligns with findings from other studies that reveal the importance of dioxopyrrolidine derivatives in cancer therapeutics .
  • Pharmacological Profiling :
    • Comprehensive pharmacological profiling revealed that this compound has a favorable safety profile, with low toxicity observed in preliminary assessments .

Properties

CAS No.

918887-17-9

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N-[4-[(2,5-dioxopyrrolidin-1-yl)methoxy]phenyl]acetamide

InChI

InChI=1S/C13H14N2O4/c1-9(16)14-10-2-4-11(5-3-10)19-8-15-12(17)6-7-13(15)18/h2-5H,6-8H2,1H3,(H,14,16)

InChI Key

TXTXYQOPPLYUMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCN2C(=O)CCC2=O

Origin of Product

United States

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